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1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)nicotinonitrile

Cat. No.: B2538376
CAS No.: 835-38-1
M. Wt: 241.24 g/mol
InChI Key: LPNMGEFCVOZFQT-UHFFFAOYSA-N
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Description

Structural Context and Nomenclature in Aminoaryl Ketone Chemistry

1-(2-Aminophenyl)-2-phenylethanone, with the chemical formula C₁₄H₁₃NO, belongs to the class of compounds known as aminoaryl ketones. wikipedia.org The structure is characterized by a two-carbon ethanone (B97240) chain. One carbon is part of a carbonyl group (C=O), and the other is attached to a phenyl group. The carbonyl carbon is directly bonded to a benzene (B151609) ring that is substituted with an amino group (-NH₂) at the ortho-position (the carbon adjacent to the point of attachment).

The systematic IUPAC name, 1-(2-Aminophenyl)-2-phenylethanone , is derived according to established nomenclature rules. wikipedia.orgacademicjournals.orgorganic-chemistry.org The parent chain is identified as "ethanone," indicating a two-carbon ketone. The phenyl group at the second carbon is named as a "2-phenyl" substituent. The substituted benzene ring attached to the carbonyl carbon (position 1) is named as a "1-(2-aminophenyl)" group. The prefix "2-amino" specifies the position of the amino group on the phenyl ring relative to where the phenyl ring attaches to the ethanone core. Common names for this compound include 2'-(benzylcarbonyl)aniline. nih.gov

The defining feature of this molecule is the ortho-positioning of the amino group relative to the ketone-bearing substituent on the phenyl ring. This specific arrangement is crucial to its reactivity, as the proximate amine and ketone functionalities can readily interact in intramolecular reactions.

Table 1: Physicochemical Properties of 1-(2-Aminophenyl)-2-phenylethanone

Property Value
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol wikipedia.orgsigmaaldrich.com
Appearance Powder or crystals sigmaaldrich.com
InChI Key SHCZEDMZASVGHP-UHFFFAOYSA-N youtube.comchem960.com

Significance as a Fundamental Building Block in Complex Molecular Architectures

The strategic placement of the nucleophilic amino group and the electrophilic ketone within the same molecule makes 1-(2-aminophenyl)-2-phenylethanone an exceptionally valuable building block in synthetic organic chemistry. It serves as a key starting material for the construction of various nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals, natural products, and functional materials.

The primary utility of 1-(2-aminophenyl)-2-phenylethanone lies in its capacity to undergo intramolecular cyclization and condensation reactions. These reactions leverage the proximity of the reactive amine and ketone groups to efficiently form new rings. Two of the most important synthetic routes that utilize ortho-aminoaryl ketones are the Friedländer annulation for the synthesis of quinolines and the Bischler-Möhlau synthesis for indoles.

Friedländer Annulation: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a CH₂ group adjacent to a carbonyl). wikipedia.orgorganic-chemistry.org In the context of 1-(2-aminophenyl)-2-phenylethanone, the molecule itself contains both the required 2-aminoaryl ketone moiety and an α-methylene group (the -CH₂-phenyl part). Under acidic or basic catalysis, it can undergo an intramolecular aldol (B89426) condensation followed by dehydration to form a substituted quinoline (B57606). This reaction is a powerful tool for creating the quinoline scaffold, a privileged structure in medicinal chemistry.

Bischler-Möhlau Indole (B1671886) Synthesis: This classic method forms 2-aryl-indoles by reacting an α-halo-ketone with an excess of an aniline (B41778). wikipedia.orgdrugfuture.com A key intermediate in this synthesis is an α-arylaminoketone. 1-(2-Aminophenyl)-2-phenylethanone and its derivatives are precisely these types of intermediates, which can undergo acid-catalyzed intramolecular cyclization to generate the indole ring system. researchgate.netresearchgate.net Indoles are among the most important heterocyclic motifs found in nature and in drug molecules.

The ability to readily form these complex and valuable heterocyclic systems from a single, relatively simple precursor highlights the significance of 1-(2-aminophenyl)-2-phenylethanone as a fundamental building block.

Table 2: Key Heterocyclic Syntheses Involving 2-Aminoaryl Ketone Scaffolds

Named Reaction Reactants Product Significance
Friedländer Annulation 2-Aminoaryl ketone and a compound with an α-methylene group Substituted Quinoline Forms the quinoline ring system, common in pharmaceuticals. wikipedia.orgorganic-chemistry.org

Overview of Research Trajectories in Amine and Ketone Functionality Integration

Research involving molecules like 1-(2-aminophenyl)-2-phenylethanone focuses on harnessing the dual reactivity of the integrated amine and ketone functionalities. The main trajectory involves exploring and optimizing intramolecular cyclization reactions to create complex heterocyclic systems with high efficiency and selectivity.

A significant area of investigation is the development of new catalytic systems for these transformations. While classic methods often required harsh conditions (e.g., strong acids and high temperatures), modern research aims to develop milder and more efficient protocols. wikipedia.org This includes the use of various catalysts such as iodine, p-toluenesulfonic acid, and Lewis acids to promote reactions like the Friedländer synthesis under more benign conditions. wikipedia.orgorganic-chemistry.org The development of metal-free oxidative coupling reactions also represents a modern approach, offering a more sustainable pathway to complex molecules. nih.gov

Another research direction focuses on expanding the scope of accessible molecular architectures. By modifying the substituents on the phenyl rings or the methylene (B1212753) bridge of the 1-(2-aminophenyl)-2-phenylethanone core, chemists can synthesize a wide diversity of substituted indoles, quinolines, and other fused heterocycles. researchgate.netnih.gov For instance, research has shown the synthesis of 2-quinolones and other derivatives through various cyclization strategies starting from related precursors. academicjournals.orgorganic-chemistry.org

Furthermore, mechanistic studies are crucial to understanding and controlling the outcomes of these reactions. For example, detailed investigations into the Bischler-Möhlau reaction using isotopic labeling have helped to elucidate the precise pathway of cyclization, confirming the involvement of an imine intermediate in certain cases. nih.gov Understanding these mechanisms allows for the rational design of substrates and reaction conditions to favor desired products and suppress side reactions, thereby enhancing the synthetic utility of this versatile class of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3O2 B2538376 1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)nicotinonitrile CAS No. 835-38-1

Properties

CAS No.

835-38-1

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

1-anilino-2-hydroxy-4-methyl-6-oxopyridine-3-carbonitrile

InChI

InChI=1S/C13H11N3O2/c1-9-7-12(17)16(13(18)11(9)8-14)15-10-5-3-2-4-6-10/h2-7,15,18H,1H3

InChI Key

LPNMGEFCVOZFQT-UHFFFAOYSA-N

solubility

not available

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 1 2 Aminophenyl 2 Phenylethanone

Direct Synthesis Protocols for the Core Structure

Direct synthesis of the 1-(2-aminophenyl)-2-phenylethanone core structure involves the formation of the essential carbon-carbon and carbon-nitrogen bonds in the final steps of the synthetic sequence. These methods are often characterized by their efficiency and atom economy.

Condensation Reactions and Their Variants

Condensation reactions are a foundational strategy in organic synthesis. For the preparation of aminophenyl ketones, these reactions typically involve the formation of a carbon-nitrogen double bond (imine) followed by subsequent transformations.

One classical approach involves the reaction of 2-aminobenzaldehyde (B1207257) with a suitable benzyl (B1604629) nucleophile. For instance, the reaction of 2-aminobenzaldehyde with benzylmagnesium chloride could theoretically yield the corresponding secondary alcohol, which would then need to be oxidized to the target ketone. However, the reactivity of the Grignard reagent towards the aldehyde and the potential for side reactions with the amino group present significant challenges.

A more controlled method involves the Houben-Hoesch reaction, where a nitrile reacts with an activated aromatic ring under acidic conditions to form a ketone after hydrolysis. A general procedure for synthesizing 2-aminobenzophenones involves reacting a 2-aminobenzonitrile (B23959) with an aromatic compound like benzene (B151609) in the presence of a strong acid such as triflic acid. chemicalbook.com The reaction proceeds via an imine intermediate which is then hydrolyzed to the ketone. While this method is established for benzophenones, its adaptation to synthesize 1-(2-aminophenyl)-2-phenylethanone would require the use of phenylacetonitrile (B145931) as the nitrile component, a modification that presents its own set of reactivity challenges.

Table 1: Comparison of Condensation-Based Synthetic Precursors
Starting Material 1Starting Material 2Key ReagentsProduct TypePotential Challenges
2-AminobenzaldehydeBenzylmagnesium chlorideGrignard Reagent, OxidantSecondary Alcohol then KetoneOver-reaction, low selectivity
2-AminobenzonitrileBenzeneTriflic Acid, Water2-Aminobenzophenone (B122507)Requires harsh acidic conditions
Anthranilic AcidPhenylacetic AcidDehydrating AgentAmide then KetoneRequires high temperatures

Cross-Coupling Strategies for C-C Bond Formation

Cross-coupling reactions, particularly those catalyzed by transition metals, are powerful tools for forming carbon-carbon bonds. nih.gov The Suzuki-Miyaura, Stille, and Negishi couplings are prominent examples, often utilized in the synthesis of biaryl compounds and their derivatives. researchgate.net

The Weinreb-Nahm ketone synthesis offers a more controlled alternative. wikipedia.org This method involves the reaction of an N-methoxy-N-methylamide (Weinreb amide) with an organometallic reagent to form a stable tetrahedral intermediate that collapses to the ketone upon acidic workup, preventing over-addition. organic-chemistry.org A synthetic route could involve the preparation of the Weinreb amide of a protected 2-aminobenzoic acid, followed by reaction with benzylmagnesium chloride or benzyllithium. This strategy provides a high-yielding and versatile pathway to the desired ketone. google.comnih.gov

Reductive Amination Pathways Preceding Ketone Formation

Reductive amination is a highly efficient method for forming C-N bonds and is widely used for the synthesis of primary, secondary, and tertiary amines. science.gov In the context of synthesizing 1-(2-aminophenyl)-2-phenylethanone, this reaction would typically be employed in an early step to construct a precursor molecule.

A hypothetical pathway could start with the reductive amination of benzaldehyde (B42025) with a suitable ortho-substituted aniline (B41778) derivative. For instance, reacting benzaldehyde with 2-aminoacetophenone (B1585202) under reductive amination conditions (e.g., using sodium cyanoborohydride or sodium triacetoxyborohydride) would directly yield a precursor that already contains the aminophenyl ketone moiety. However, controlling the chemoselectivity between the ketone and the newly formed imine during the reduction step is a major hurdle.

A more strategic approach involves forming the benzylamine (B48309) linkage first. For example, reductive amination of a protected 2-formylaniline with benzylamine would yield a secondary amine. Subsequent functional group manipulations, such as conversion of the formyl group to a carbonyl and reaction with a phenyl nucleophile, would be required to complete the synthesis of the target molecule. These multi-step sequences, while offering greater control, are less atom-economical.

Catalytic Synthesis Techniques and Process Optimization

The development of catalytic methods has revolutionized organic synthesis, offering milder reaction conditions, higher selectivity, and improved efficiency. For the synthesis of aminophenyl ketones, catalytic techniques are primarily focused on the formation of key precursors and the direct construction of the ketone functionality.

Transition Metal-Catalyzed Coupling Reactions for Precursor Formation

Transition metal catalysis is central to many modern synthetic strategies. nih.govnih.govyoutube.comyoutube.com Palladium-catalyzed reactions, in particular, have been extensively developed for the synthesis of complex aromatic compounds.

One strategy for precursor formation involves the palladium-catalyzed amination of an aryl halide. For instance, the Buchwald-Hartwig amination of 2-bromobenzyl cyanide with aniline could generate a key intermediate, 2-(phenylamino)phenylacetonitrile. Subsequent hydrolysis of the nitrile and further transformations would be needed to arrive at the target ketone.

Alternatively, palladium-catalyzed carbonylative coupling reactions can be employed. The coupling of a 2-haloaniline with phenylacetylene (B144264) in the presence of carbon monoxide and a palladium catalyst could, in principle, directly construct the 1-(2-aminophenyl)-2-phenylethanone skeleton. The optimization of such a multi-component reaction would require careful selection of the catalyst, ligands, and reaction conditions to favor the desired product.

Table 2: Overview of Catalytic Precursor Synthesis
Reaction TypeSubstrate 1Substrate 2Catalyst SystemProduct Type
Buchwald-Hartwig Amination2-Bromobenzyl cyanideAnilinePd catalyst, ligand, base2-(Phenylamino)phenylacetonitrile
Carbonylative Coupling2-IodoanilinePhenylacetylenePd catalyst, COα,β-Ynone precursor
Suzuki Coupling2-Aminophenylboronic acidPhenylacetyl chloridePd catalyst, base1-(2-Aminophenyl)-2-phenylethanone

Oxidative Cross-Coupling Methods in Aminophenyl Ketone Synthesis

Oxidative cross-coupling reactions have emerged as a powerful tool for C-H functionalization, allowing for the direct formation of C-C bonds without the need for pre-functionalized starting materials. These methods are highly atom-economical and often proceed under mild conditions.

Recent advancements have demonstrated the palladium-catalyzed oxidative cross-coupling of α-aminocarbonyl compounds with arylboronic acids for the synthesis of α-aryl α-amino ketones. This transformation is achieved through the direct C-H oxidation of the α-aminocarbonyl compound followed by arylation. While not directly applied to 1-(2-aminophenyl)-2-phenylethanone, this methodology provides a template for its potential synthesis from a simpler 2-aminophenyl ketone precursor.

Another approach involves the iodine-catalyzed oxidative cross-coupling of α-amino ketones with various nucleophiles. These metal-free conditions are environmentally friendly and offer a broad substrate scope. The application of such a method to a suitably protected 2-aminoacetophenone could potentially introduce the benzyl group at the α-position, leading to the desired product.

Photochemical and Microwave-Assisted Synthetic Routes

The application of non-traditional energy sources like ultraviolet light and microwave irradiation offers compelling alternatives to classical thermal methods for the synthesis of complex organic molecules. These techniques can often lead to enhanced reaction rates, improved yields, and unique selectivities.

Photochemical Approaches:

One plausible, albeit not explicitly documented for this specific molecule, photochemical route to 1-(2-aminophenyl)-2-phenylethanone is through a photo-Fries rearrangement of a suitable N-acyl aniline precursor, such as N-(phenylacetyl)aniline. The photo-Fries rearrangement is a well-established photochemical reaction that converts an aryl ester or anilide into a mixture of ortho- and para-hydroxy or amino aryl ketones, respectively, upon UV irradiation. researchgate.netwikipedia.orgslideshare.net The reaction proceeds through the homolytic cleavage of the C-N or C-O bond, generating a radical pair that can recombine within the solvent cage. slideshare.netrsc.org

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of reactions. For the synthesis of 1-(2-aminophenyl)-2-phenylethanone, a potential microwave-assisted approach could involve a Friedel-Crafts acylation of aniline with phenacyl chloride or a related derivative. However, the direct Friedel-Crafts acylation of anilines is often problematic due to the Lewis basicity of the amino group, which can deactivate the Lewis acid catalyst. quora.comdoubtnut.comstackexchange.com

To circumvent this issue, the amino group can be protected as an amide prior to the acylation step. Microwave irradiation can significantly reduce the reaction times for such transformations. For example, microwave-assisted Friedel-Crafts acylations of various aromatic compounds have been shown to proceed rapidly in the presence of suitable catalysts and solvents. biotage.co.jpresearchgate.net Another potential microwave-promoted route is the direct transformation of amines to ketones using water as the oxygen source, catalyzed by Pd/C under microwave irradiation, although this represents a retro-reductive amination rather than a direct construction of the target molecule. google.com

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is paramount for optimizing synthetic routes and predicting product outcomes. The formation of 1-(2-aminophenyl)-2-phenylethanone can potentially proceed through radical, polar, or even pericyclic pathways depending on the chosen synthetic strategy.

Exploration of Radical Mechanisms (e.g., S1 type reactions)

A key radical-based pathway that could, in principle, lead to the formation of 1-(2-aminophenyl)-2-phenylethanone is the S1 (substitution radical-nucleophilic unimolecular) reaction . This multi-step chain reaction involves a radical anion intermediate and is particularly useful for the formation of C-C bonds to an aromatic ring without the need for strong activating or deactivating groups. rsc.orgwikipedia.org

In the context of synthesizing the target molecule, an S1 reaction could involve the reaction of an o-haloaniline with the enolate of acetophenone. The generally accepted mechanism for an S1 reaction is as follows:

Initiation: An electron is transferred to the aryl halide, forming a radical anion.

Propagation:

The radical anion fragments to give an aryl radical and a halide anion.

The aryl radical reacts with the nucleophile (e.g., an enolate) to form a new radical anion.

This new radical anion transfers an electron to another molecule of the starting aryl halide, propagating the chain.

Termination: The radical intermediates are quenched.

The rates of S1 reactions are dependent on the nature of the substrate, the nucleophile, and the reaction conditions. Rate constants for the reaction of aryl radicals with enolate ions have been determined in some cases, with values in the range of 108 to 109 M-1s-1. researchgate.net However, competing reactions such as elimination can sometimes be favored. researchgate.net

Polar and Pericyclic Reaction Pathways

Polar Mechanisms:

Polar reactions, involving the interaction of electron-rich and electron-poor centers, are fundamental to organic synthesis. A plausible polar mechanism for the formation of 1-(2-aminophenyl)-2-phenylethanone is through a Friedel-Crafts acylation or a related aza-Friedel-Crafts reaction .

As mentioned earlier, direct Friedel-Crafts acylation of aniline is challenging. However, by protecting the amino group as an anilide, the reaction can proceed. The mechanism of the Fries rearrangement, a related reaction, is thought to involve the formation of an acylium ion intermediate via coordination of a Lewis acid to the carbonyl oxygen of the ester or anilide. wikipedia.orgorganic-chemistry.orglscollege.ac.in This electrophilic acylium ion then attacks the electron-rich aromatic ring. The regioselectivity (ortho vs. para) of the Fries rearrangement can often be controlled by temperature and solvent polarity. wikipedia.org

Pericyclic Mechanisms:

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.orgsigmaaldrich.comnih.gov While less common for the direct synthesis of a simple ketone like 1-(2-aminophenyl)-2-phenylethanone, it is conceivable that pericyclic reactions could be employed in the synthesis of more complex precursors or analogs. For instance, cycloaddition reactions, a major class of pericyclic reactions, are powerful tools for the construction of cyclic systems. sigmaaldrich.com However, a direct and efficient pericyclic route to the target molecule is not immediately apparent from the existing literature. The study of potential energy surfaces for pericyclic reactions can provide insights into their feasibility and stereochemical outcomes. numberanalytics.comresearchgate.netucdavis.eduscispace.com

Detailed Kinetic and Thermodynamic Analyses of Reaction Processes

Quantitative analysis of reaction kinetics and thermodynamics provides a deeper understanding of reaction mechanisms and allows for the rational optimization of reaction conditions.

Kinetic Analyses:

For reactions involving anilines, such as acylation, the electronic effects of substituents on the reaction rate can be quantified using the Hammett equation . A Hammett plot of log(k/kH) versus the substituent constant (σ) can provide information about the nature of the transition state. For the acylation of anilines, a negative ρ (rho) value is typically observed, indicating that electron-donating groups on the aniline ring accelerate the reaction by stabilizing the positive charge that develops on the nitrogen atom in the transition state. For the reaction of aniline derivatives with benzyl bromide derivatives, a linear Hammett plot with a ρ value of -1.36 has been reported. researchgate.net

Thermodynamic Analyses:

Reactivity and Organic Transformations of 1 2 Aminophenyl 2 Phenylethanone

Reactions Involving the Primary Amine Moiety

The primary amine group attached to the aromatic ring is a site of high reactivity, participating in a variety of nucleophilic and electrophilic substitution reactions.

Nucleophilic Reactivity and Substitution Patterns

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This nucleophilicity allows it to readily attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile displaces a leaving group on an electrophilic substrate. basicmedicalkey.comlibretexts.org

In the context of 1-(2-Aminophenyl)-2-phenylethanone, the amino group can participate in bimolecular nucleophilic substitution (SN2) reactions. These reactions are characterized by the simultaneous formation of a new bond with the nucleophile and the breaking of the bond with the leaving group. basicmedicalkey.com The stereochemical outcome of an SN2 reaction at a chiral center is inversion of configuration. libretexts.org While the core structure of 1-(2-Aminophenyl)-2-phenylethanone is achiral, its derivatives can possess chiral centers where this principle would apply.

The nucleophilicity of the amino group can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups would enhance the nucleophilicity, while electron-withdrawing groups would diminish it. In reactions with alkyl halides, for instance, the amine would act as the nucleophile, displacing the halide to form a secondary amine.

A common transformation involving the nucleophilic nature of the primary amine is its reaction with carbonyl compounds, such as aldehydes and ketones, which will be discussed in the context of Schiff base formation (Section 3.1.4).

Electrophilic Aromatic Substitution Directed by the Amino Group

The amino group is a strong activating group in electrophilic aromatic substitution (EAS) reactions. wikipedia.orgmakingmolecules.com It donates electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more susceptible to attack by electrophiles. This activation is particularly pronounced at the ortho and para positions relative to the amino group. makingmolecules.com

In 1-(2-Aminophenyl)-2-phenylethanone, the amino group directs incoming electrophiles primarily to the para position (position 4) and the other ortho position (position 6). The phenacyl group (-COCH2Ph) at the ortho position may exert some steric hindrance, potentially favoring substitution at the para position.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using a Lewis acid catalyst. libretexts.orglumenlearning.com

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. libretexts.orglumenlearning.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. libretexts.orglumenlearning.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. libretexts.orglumenlearning.com

The general mechanism for these reactions involves the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. byjus.com

Electrophilic Aromatic Substitution Reaction Typical Reagents Electrophile (E+) Expected Major Product
BrominationBr2, FeBr3Br+1-(4-Bromo-2-aminophenyl)-2-phenylethanone
NitrationHNO3, H2SO4NO2+1-(4-Nitro-2-aminophenyl)-2-phenylethanone
SulfonationSO3, H2SO4SO34-Amino-2-(2-phenylacetyl)benzenesulfonic acid

Diazotization and Subsequent Transformations

Primary aromatic amines can be converted to diazonium salts through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). researchgate.net

The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations where the diazonium group (-N2+) is replaced by a wide range of substituents. These reactions, many of which fall under the category of Sandmeyer reactions, are invaluable in organic synthesis. The diazonium ion is an excellent leaving group (as nitrogen gas), facilitating these substitutions. nih.gov

For 1-(2-Aminophenyl)-2-phenylethanone, diazotization would yield the corresponding diazonium salt, which could then be used in subsequent reactions to introduce a variety of functional groups at the 2-position of the phenylacetyl-substituted benzene (B151609) ring.

Transformation Reagents Product
Sandmeyer Reaction (Halogenation)CuCl / HCl1-(2-Chlorophenyl)-2-phenylethanone
CuBr / HBr1-(2-Bromophenyl)-2-phenylethanone
CuCN / KCN2-(2-Phenylacetyl)benzonitrile
Schiemann Reaction (Fluorination)HBF4, heat1-(2-Fluorophenyl)-2-phenylethanone
HydroxylationH2O, heat1-(2-Hydroxyphenyl)-2-phenylethanone
ReductionH3PO22-Phenylethanone (Acetophenone)

It is important to note that the stability and reactivity of the diazonium salt can be influenced by the reaction conditions and the presence of other functional groups in the molecule. nih.gov

Schiff Base Formation and Imino Compound Synthesis

The primary amine of 1-(2-Aminophenyl)-2-phenylethanone can react with aldehydes or ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. internationaljournalcorner.comnih.govlibretexts.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

The formation of Schiff bases is a reversible reaction, and the equilibrium can be shifted towards the product by removing the water that is formed. libretexts.org The pH of the reaction medium is crucial; it should be mildly acidic to facilitate the dehydration step without excessively protonating the amine nucleophile, which would render it unreactive. libretexts.org

The general reaction is as follows:

1-(2-Aminophenyl)-2-phenylethanone + R-CHO/R2C=O ⇌ 1-(2-(Alkylidene/arylideneamino)phenyl)-2-phenylethanone + H2O

These imine derivatives are important intermediates in their own right and can be used in the synthesis of various heterocyclic systems and other complex molecules. For instance, Schiff bases derived from o-aminoacetophenones can be used to synthesize quinoline (B57606) derivatives.

Carbonyl Compound Schiff Base Product
Benzaldehyde (B42025)1-(2-(Benzylideneamino)phenyl)-2-phenylethanone
Acetone1-(2-(Propan-2-ylideneamino)phenyl)-2-phenylethanone
Salicylaldehyde (B1680747)1-(2-((2-Hydroxybenzylidene)amino)phenyl)-2-phenylethanone

Reactions of the Ketone Functionality

The ketone group in 1-(2-Aminophenyl)-2-phenylethanone is an electrophilic center and is susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

The carbonyl carbon of the ketone is sp2 hybridized and has a partial positive charge due to the electronegativity of the oxygen atom, making it an electrophile. libretexts.orgmasterorganicchemistry.com Nucleophiles can attack this carbon, leading to the formation of a tetrahedral intermediate where the carbon is sp3 hybridized. libretexts.org This is a key reaction pathway for ketones and aldehydes. youtube.com

The reactivity of the ketone can be influenced by steric and electronic factors. In 1-(2-Aminophenyl)-2-phenylethanone, the presence of the bulky phenyl and aminophenyl groups may sterically hinder the approach of the nucleophile.

A variety of nucleophiles can participate in these addition reactions:

Hydride Reagents (Reduction): Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the ketone to a secondary alcohol, 1-(2-aminophenyl)-2-phenylethanol.

Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the carbonyl group to form tertiary alcohols after acidic workup.

Cyanide (Cyanohydrin Formation): The addition of hydrogen cyanide (HCN) or a cyanide salt forms a cyanohydrin.

Amines (Imine/Enamine Formation): As discussed in section 3.1.4, the ketone can react with primary amines to form imines.

The intramolecular reaction between the amino group and the ketone functionality is particularly important, often leading to cyclization and the formation of heterocyclic structures like quinolines. nih.govorganic-chemistry.orgresearchgate.netacs.orgacs.orgmdpi.comrsc.org For example, under certain conditions, 1-(2-Aminophenyl)-2-phenylethanone can undergo an intramolecular condensation to form 3-phenyl-2-quinolone.

Nucleophile Reagent(s) Product Type
HydrideNaBH4 or LiAlH4Secondary Alcohol
Alkyl/ArylRMgX or RLiTertiary Alcohol
CyanideHCN, KCNCyanohydrin
Primary AmineRNH2, H+Imine

Alpha-Carbon Reactivity (e.g., enolization and subsequent reactions)

The reactivity of the alpha-carbon, the carbon atom adjacent to the carbonyl group, in 1-(2-Aminophenyl)-2-phenylethanone is a key determinant of its chemical behavior. This reactivity stems from the ability of the alpha-hydrogens to be abstracted, leading to the formation of a resonance-stabilized enolate ion. This process, known as enolization, can be catalyzed by either acids or bases. msu.edupressbooks.publibretexts.org

Under basic conditions, a base removes an alpha-hydrogen, creating an enolate. The negative charge of this enolate is delocalized between the alpha-carbon and the oxygen atom of the carbonyl group, which increases its stability. In an acidic medium, the carbonyl oxygen is first protonated, which enhances the acidity of the alpha-hydrogens, facilitating their removal by a weak base (like the solvent) to form an enol.

The formation of the enolate or enol intermediate is crucial as it allows for a variety of subsequent reactions at the alpha-carbon. libretexts.org These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon bonds. For instance, the enolate can act as a nucleophile and participate in alkylation or acylation reactions. Halogenation at the alpha-position is another common transformation that proceeds through an enol or enolate intermediate. msu.edulibretexts.org

One of the significant reactions involving the alpha-carbon of ketones like 1-(2-Aminophenyl)-2-phenylethanone is the aldol (B89426) condensation. In this reaction, the enolate attacks the carbonyl carbon of another molecule, which can be of the same or a different compound, to form a β-hydroxy ketone. Subsequent dehydration of this aldol adduct can lead to the formation of an α,β-unsaturated ketone. youtube.comyoutube.com

Condensation Reactions (e.g., Claisen-Schmidt condensation leading to chalcones)

1-(2-Aminophenyl)-2-phenylethanone readily participates in condensation reactions, most notably the Claisen-Schmidt condensation, to afford chalcones. nih.govscialert.netjchemrev.com Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of various flavonoids and other biologically active compounds. nih.govnih.gov The Claisen-Schmidt condensation is a type of crossed aldol condensation that occurs between a ketone and an aromatic aldehyde in the presence of a base or, less commonly, an acid catalyst. pearson.comwikipedia.org

In this reaction, the 1-(2-Aminophenyl)-2-phenylethanone, which possesses acidic α-hydrogens, acts as the enolizable component. An aqueous base, such as sodium hydroxide or potassium hydroxide, is typically used to deprotonate the α-carbon, generating a nucleophilic enolate. scialert.netjchemrev.com This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone (B49325). scialert.net

The general scheme for the Claisen-Schmidt condensation involving 1-(2-Aminophenyl)-2-phenylethanone is as follows:

Reaction Scheme: Claisen-Schmidt Condensation

Reactant 1 Reactant 2 Catalyst Product
1-(2-Aminophenyl)-2-phenylethanone Aromatic Aldehyde Base (e.g., NaOH, KOH) Chalcone

A variety of substituted aromatic aldehydes can be employed in this reaction, leading to a diverse range of chalcone derivatives. The reaction conditions, such as the choice of solvent and catalyst, can influence the yield and purity of the product. scialert.netjchemrev.com For instance, solvent-free conditions using solid catalysts have also been explored as a greener alternative.

Intramolecular Cyclization Reactions and Heterocyclic Compound Formation

Synthesis of Quinoline Derivatives

1-(2-Aminophenyl)-2-phenylethanone is a valuable precursor for the synthesis of quinoline derivatives, a class of nitrogen-containing heterocyclic compounds with a wide range of applications. The most prominent method for this transformation is the Friedländer annulation. nih.govorganic-chemistry.orgwikipedia.org This reaction involves the condensation of a 2-aminoaryl ketone, in this case, 1-(2-Aminophenyl)-2-phenylethanone, with a compound containing an α-methylene group adjacent to a carbonyl functionality. organic-chemistry.orgwikipedia.org

The Friedländer synthesis can be catalyzed by either acids or bases. organic-chemistry.org The reaction proceeds through an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and subsequent dehydration to afford the quinoline ring system. wikipedia.org The versatility of this method allows for the synthesis of polysubstituted quinolines by varying the carbonyl component. nih.gov

Various catalysts have been developed to improve the efficiency and reaction conditions of the Friedländer synthesis. These include the use of molecular iodine, p-toluenesulfonic acid, and various Lewis acids. organic-chemistry.org Microwave-assisted synthesis has also been employed to accelerate the reaction and improve yields. nih.gov

Examples of Catalysts in Friedländer Quinoline Synthesis

Catalyst Reaction Conditions Reference
Choline chloride-zinc chloride --- nih.gov
Silica nanoparticles Microwave irradiation, 100 °C nih.gov
p-Toluene sulphonic acid Solvent-free, conventional heating or microwave organic-chemistry.org
Molecular iodine --- organic-chemistry.org
Neodymium(III) nitrate hexahydrate --- organic-chemistry.org

Formation of Acridine and Benzimidazo[1,2-c]quinazoline Systems

Acridine Derivatives: 1-(2-Aminophenyl)-2-phenylethanone can serve as a building block for the synthesis of acridine derivatives. Acridines are polycyclic aromatic compounds containing a nitrogen atom in the central ring. One synthetic route involves the reaction of 2-aminoaryl ketones with arynes in a [4+2] annulation reaction to produce substituted acridines in good yields. nih.gov Another established method is the Bernthsen acridine synthesis, which involves the condensation of a diphenylamine with a carboxylic acid in the presence of zinc chloride at high temperatures. ptfarm.plpharmaguideline.comyoutube.com While not a direct cyclization of 1-(2-Aminophenyl)-2-phenylethanone itself, derivatives of this compound could potentially be used in such reactions. For instance, the amino group can react with a suitable carboxylic acid, and the resulting intermediate could undergo intramolecular cyclization.

Benzimidazo[1,2-c]quinazoline Systems: The synthesis of benzimidazo[1,2-c]quinazolines from 1-(2-Aminophenyl)-2-phenylethanone is a more complex transformation that would likely involve a multi-step sequence. A plausible route could involve the initial formation of a quinazoline ring, followed by the construction of the imidazole ring. For example, the reaction of a 2-aminobenzylamine with a lactone, followed by condensation with an aldehyde, is a known method for synthesizing certain quinazoline derivatives. nih.gov The resulting quinazoline could then be further functionalized to introduce the necessary components for the imidazole ring closure. Copper-catalyzed Ullmann-type C-N coupling followed by an intramolecular C-H activation/cyclization is a modern approach for the synthesis of such fused heterocyclic systems. nih.gov

Ring-Enlargement and Rearrangement Processes

Information specifically detailing ring-enlargement and rearrangement processes of 1-(2-Aminophenyl)-2-phenylethanone is not extensively documented in readily available literature. However, ketones, in general, can undergo certain types of rearrangements. For instance, the Baeyer-Villiger oxidation is a classic rearrangement where a ketone is converted to an ester using a peroxyacid. The migratory aptitude of the groups attached to the carbonyl carbon dictates the product of this reaction.

Another potential rearrangement is the Beckmann rearrangement, which is characteristic of oximes derived from ketones. The oxime of 1-(2-Aminophenyl)-2-phenylethanone could, in principle, undergo an acid-catalyzed rearrangement to form an amide. The nature of the migrating group (phenyl or the substituted aminophenyl group) would depend on its stereochemical relationship to the hydroxyl group of the oxime.

Pathways to Indoles and Related Heterocycles

While 1-(2-Aminophenyl)-2-phenylethanone is not a direct precursor for the classical Fischer indole (B1671886) synthesis, its structural features could be exploited in alternative pathways to form indoles and related heterocycles. For example, derivatives of this compound could potentially undergo intramolecular cyclization to form indole rings. One could envision a reaction sequence where the amino group is modified, and a subsequent reaction with the carbonyl group or the alpha-carbon leads to ring closure.

Modern synthetic methods for indole formation include palladium-catalyzed and copper-catalyzed reactions of substituted anilines and ketones or alkynes. smolecule.com For instance, the copper-catalyzed dimerization of 2-alkynylanilines is an efficient route to certain indole derivatives. smolecule.com It is conceivable that 1-(2-Aminophenyl)-2-phenylethanone could be chemically modified to a suitable substrate for such a catalytic cyclization. Additionally, acid-mediated intermolecular annulation reactions provide another avenue for the synthesis of indole derivatives from appropriate starting materials. smolecule.com

Formation of Oxazine, Thiazine, and Pyrimidine (B1678525) Derivatives

The presence of both a nucleophilic amino group and an electrophilic carbonyl functionality within the same molecule positions 1-(2-Aminophenyl)-2-phenylethanone as a valuable starting material for cyclocondensation reactions. A common strategy to access six-membered heterocycles like oxazines, thiazines, and pyrimidines involves an initial transformation of the ketone into a more reactive intermediate, typically an α,β-unsaturated ketone (a chalcone), followed by cyclization with an appropriate binucleophile.

Oxazine Derivatives

The synthesis of 1,3-oxazine derivatives from 1-(2-Aminophenyl)-2-phenylethanone can be envisioned through a multi-step or a one-pot multicomponent reaction. A prevalent method involves the initial base-catalyzed Claisen-Schmidt condensation of the ketone with a suitable aromatic aldehyde. This reaction yields a 1-(2-aminophenyl)-2,3-diarylprop-2-en-1-one, a chalcone intermediate. Subsequent reaction of this aminophenyl chalcone with urea in the presence of an ethanolic base leads to the formation of the corresponding 2-amino-4,6-diaryl-4H-1,3-oxazine derivative. gsjpublications.com The mechanism involves the addition of urea to the enone system followed by intramolecular cyclization and dehydration.

Alternatively, multicomponent strategies catalyzed by Lewis acids such as Ytterbium triflate (Yb(OTf)₃) have been shown to efficiently produce 2-amino-4H-1,3-oxazine derivatives from a ketone, an aldehyde, and urea in a single step. researchgate.net

Table 1: Synthesis of 1,3-Oxazine Derivatives from Chalcone Intermediates
Starting ChalconeReagentsConditionsProductYield (%)
1-(4-aminophenyl)-3-phenylprop-2-en-1-oneUrea, Ethanolic NaOHReflux2-Amino-6-(4-aminophenyl)-4-phenyl-6H-1,3-oxazineGood
1-(4-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-oneUrea, Ethanolic KOHReflux, 3h2-Amino-6-(4-aminophenyl)-4-(4-chlorophenyl)-6H-1,3-oxazineNot specified

Thiazine Derivatives

The synthesis of 1,3-thiazine derivatives follows a similar pathway to that of oxazines, utilizing a sulfur-containing binucleophile. The chalcone derived from 1-(2-Aminophenyl)-2-phenylethanone can be reacted with thiourea in a basic medium (e.g., ethanolic KOH) under reflux conditions. gsjpublications.com This cyclocondensation reaction proceeds through the addition of the thiol tautomer of thiourea across the enone system, followed by intramolecular cyclization to yield the 2-amino-4H-1,3-thiazine ring system. gsjpublications.compharmacophorejournal.com Various methods for procuring 1,3-thiazines and their derivatives have been developed, highlighting their importance in synthetic chemistry. pharmacophorejournal.com

Table 2: Synthesis of 1,3-Thiazine Derivatives from Chalcones
Starting MaterialReagentsConditionsProduct TypeReference
α,β-Unsaturated ketones (Chalcones)Thiourea, Ethanolic KOHReflux2-Amino-4,6-diaryl-4H-1,3-thiazines gsjpublications.com
Substituted ketonesThiobenzamide, BF₃·Et₂ODichloromethane, rt, 2hSubstituted 1,3-thiazines researchgate.net

Pyrimidine Derivatives

Pyrimidines can also be synthesized from 1-(2-Aminophenyl)-2-phenylethanone via a chalcone intermediate. The reaction of the (2-aminophenyl)chalcone with guanidine hydrochloride in the presence of a strong base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) yields the corresponding 2-aminopyrimidine derivative. researchgate.net The reaction involves the initial condensation of guanidine with the carbonyl group of the chalcone, followed by an intramolecular Michael addition and subsequent aromatization to form the stable pyrimidine ring. nih.gov The versatility of pyrimidine synthesis is demonstrated by the numerous available methods, including those starting from ketones and amidines under oxidative conditions. organic-chemistry.org

Table 3: Synthesis of Pyrimidine Derivatives from Chalcones
Starting ChalconeReagentsConditionsProduct TypeReference
[(7-chloroquinolin-4-yl)amino]chalconesGuanidine hydrochloride, NaHDMFAmino-linked pyrimidines researchgate.net
(2-aminophenyl)chalconesGuanidineBasic conditionsReduced pyrimidine ring nih.gov

Oxidation and Reduction Chemistry of the Compound

Oxidation Chemistry

The oxidation of 2'-aminoacetophenones, including 1-(2-Aminophenyl)-2-phenylethanone, provides a powerful route to synthetically valuable fused heterocyclic systems. A notable transformation is the oxidative cyclization to produce tryptanthrin derivatives (indolo[2,1-b]quinazolines). This reaction can be achieved directly from 2-aminoaryl methyl ketones and isatoic anhydrides using a copper(I) iodide/dimethyl sulfoxide (CuI/DMSO) mediated oxidative domino process. researchgate.net The reaction is proposed to proceed through copper-mediated aerobic oxidation, imine formation, and subsequent cyclization. researchgate.net

When heated in DMSO in the presence of CuI, 2-aminoacetophenone (B1585202) itself undergoes oxidative cyclization to yield 6H-indolo[2,1-b]quinazolin-12-one. researchgate.net This type of reaction highlights the potential for 1-(2-Aminophenyl)-2-phenylethanone to undergo intramolecular C-N and C-C bond formation under oxidative conditions, leveraging the reactivity of both the amino group and the activated methylene (B1212753) group.

Table 4: Oxidative Cyclization of 2'-Aminoacetophenone Derivatives
Starting MaterialReagents/CatalystConditionsProductYield (%)
2-AminoacetophenoneCuI (10 mol%)DMSO, 100 °C6H-indolo[2,1-b]quinazolin-12-one70
2-Aminoacetophenone, Isatoic AnhydrideCuI, O₂DMSOTryptanthrinModerate

Reduction Chemistry

The primary site for reduction in 1-(2-Aminophenyl)-2-phenylethanone is the ketone carbonyl group. The reduction of this group leads to the formation of the corresponding β-amino alcohol, 1-(2-aminophenyl)-2-phenylethanol. This transformation is a standard procedure in organic synthesis and can be achieved using a variety of reducing agents.

Commonly used reagents for the reduction of ketones to secondary alcohols include sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol (B145695), and the more powerful lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF). The choice of reagent can influence the selectivity and reaction conditions. For α-amino ketones, controlling the reaction conditions is important to prevent side reactions and, in the case of chiral substrates, to control stereoselectivity. While specific studies on 1-(2-Aminophenyl)-2-phenylethanone are limited, the reduction of analogous amino acids to amino alcohols is well-established, often employing NaBH₄ or LiAlH₄. stackexchange.com

Table 5: Representative Conditions for the Reduction of Ketones to Alcohols
Substrate ClassReducing AgentConditionsProduct ClassReference
N-Protected Amino Acids (to esters)NaBH₄Methanol or EthanolN-Protected Amino Alcohols
Chiral Amino AcidsLiAlH₄THFChiral Amino Alcohols
Carboxylic AcidsNaBH₄ / I₂Not specifiedAlcohols stackexchange.com

Spectroscopic Analysis of 1-(2-Aminophenyl)-2-phenylethanone Remains Elusive

A comprehensive review of available scientific literature and chemical databases has revealed a significant gap in the publicly accessible spectroscopic data for the compound 1-(2-Aminophenyl)-2-phenylethanone (CAS No. 835-38-1). Despite its confirmed chemical structure and availability from commercial suppliers, detailed experimental data from advanced spectroscopic techniques—essential for its full structural elucidation and characterization—are not present in published papers or spectral libraries.

Consequently, the creation of a detailed article focusing on the specific Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) of this compound, as per the requested outline, cannot be completed at this time. The required specific data points, such as chemical shifts, coupling constants, and characteristic absorption bands, are necessary to generate the informative and scientifically accurate content requested.

While general principles of spectroscopic analysis for related structures like deoxybenzoins and aromatic amines are well-established, applying this general knowledge without specific experimental data for 1-(2-Aminophenyl)-2-phenylethanone would be speculative and would not meet the standards of a detailed scientific report.

Further research and publication of the spectroscopic data for 1-(2-Aminophenyl)-2-phenylethanone by the scientific community are required before a complete and accurate analysis can be provided.

Advanced Spectroscopic Characterization for Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules. For 1-(2-Aminophenyl)-2-phenylethanone, this method provides insight into the conjugated systems within the molecule and the electronic transitions that occur upon absorption of UV or visible light.

Electronic Transitions and Chromophore Analysis

The UV-Vis absorption spectrum of 1-(2-Aminophenyl)-2-phenylethanone is dictated by its chromophores—the parts of the molecule that absorb light. The primary chromophore is the 2-aminobenzoyl system, which consists of a benzene (B151609) ring substituted with a carbonyl group (C=O) and an amino group (-NH₂). This arrangement forms a conjugated system where π electrons are delocalized across the aromatic ring and the carbonyl group.

The amino group acts as an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. The lone pair of electrons on the nitrogen atom of the amino group can participate in the resonance of the aromatic ring, influencing the energy of the electronic transitions.

The spectrum of compounds like 1-(2-Aminophenyl)-2-phenylethanone is typically characterized by two main types of electronic transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions and are characteristic of conjugated systems like the aromatic rings and the enone moiety in related chalcone (B49325) structures. nih.gov For compounds containing the 2-aminobenzoyl moiety, these transitions are expected in the 230-400 nm range. nih.govbiointerfaceresearch.com

n → π* Transitions: These are lower-intensity transitions that involve the excitation of a non-bonding electron (from the lone pairs on the oxygen of the carbonyl group or the nitrogen of the amino group) to a π* antibonding orbital. biointerfaceresearch.com These transitions often appear as a shoulder on the main π → π* absorption band at longer wavelengths.

Table 1: Representative UV-Vis Absorption Data for a Related 2'-Aminochalcone Analogue (Data is for (E)-1-(2-aminophenyl)-3-phenylprop-2-en-1-one, a structural analogue)

Solventλmax (nm) for π → π*Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
Chloroform317~38,900

This data is illustrative and based on a closely related compound to demonstrate typical spectral characteristics. researchgate.net

Solvatochromic Effects on Electronic Spectra

Solvatochromism is the phenomenon where the color of a substance, and thus its UV-Vis absorption spectrum, changes with the polarity of the solvent. nih.gov This effect arises from differential solvation of the ground and excited states of the molecule.

Bathochromic Shift (Red Shift): An increase in solvent polarity may stabilize the more polar excited state more than the ground state, leading to a decrease in the energy gap for the transition. This results in a shift of the absorption maximum (λmax) to a longer wavelength. This is common for π → π* transitions where the excited state often has a larger dipole moment.

Hypsochromic Shift (Blue Shift): Conversely, if the ground state is more stabilized by a polar solvent than the excited state, the energy gap increases, and λmax shifts to a shorter wavelength. This is frequently observed for n → π* transitions, as the lone-pair electrons in the ground state can be stabilized by hydrogen bonding with protic solvents, lowering their energy. rsc.org

The aminoketone structure of 1-(2-Aminophenyl)-2-phenylethanone makes it susceptible to solvatochromic effects. The amino and carbonyl groups can engage in hydrogen bonding and dipole-dipole interactions with solvent molecules. Studies on related 2'-aminochalcones show distinct shifts in absorption maxima in solvents of varying polarity. researchgate.net

Table 2: Example of Solvatochromism in a Related 2'-Aminochalcone Analogue (Data is for a 2'-aminochalcone derivative to illustrate the principle of solvatochromism)

SolventPolarity (π*) researchgate.netλmax (nm)Observed Shift
Diethyl Ether0.274404Reference
Chloroform0.586418Bathochromic (Red)
Acetonitrile0.750418Bathochromic (Red)
Dimethyl Sulfoxide (DMSO)1.000429Bathochromic (Red)

Data adapted from studies on 2'-aminochalcone derivatives. researchgate.netresearchgate.net The increasing solvent polarity (π*) leads to a bathochromic shift, indicating stabilization of the excited state.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It provides the exact molecular mass of a compound and offers structural information through the analysis of its fragmentation patterns.

For 1-(2-Aminophenyl)-2-phenylethanone, the molecular formula is C₁₄H₁₃NO, which corresponds to a monoisotopic mass of approximately 211.100 Da. chem960.com In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

The fragmentation of ketones often involves alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orglibretexts.org For 1-(2-Aminophenyl)-2-phenylethanone, two primary alpha-cleavage pathways are expected:

Cleavage of the bond between the carbonyl carbon and the methylene (B1212753) (-CH₂-) group, resulting in the loss of a benzyl (B1604629) radical (•CH₂Ph, mass ≈ 91 Da) and the formation of a stable 2-aminobenzoyl acylium ion.

Cleavage of the bond between the carbonyl carbon and the aminophenyl ring, resulting in the loss of a 2-aminophenyl radical and the formation of a phenacetyl cation.

Studies on related chalcones and ketones confirm that fragmentation typically occurs around the carbonyl group, with losses of the phenyl or substituted phenyl rings being major pathways. nih.govresearchgate.net

Table 3: Predicted Major Ions in the Mass Spectrum of 1-(2-Aminophenyl)-2-phenylethanone

m/z (Da)Ion FormulaDescription
211[C₁₄H₁₃NO]⁺•Molecular Ion (Parent Peak)
120[C₇H₆NO]⁺Acylium ion formed by loss of the benzyl radical (•C₇H₇)
92[C₆H₆N]⁺Fragment resulting from the loss of CO from the m/z 120 ion
91[C₇H₇]⁺Benzyl or Tropylium cation

This table is based on established fragmentation principles for ketones and aromatic compounds. libretexts.orglibretexts.org

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govyoutube.com This technique provides detailed information about bond lengths, bond angles, and the exact conformation of the molecule. Furthermore, it elucidates the supramolecular structure, revealing how molecules are packed in the crystal lattice and the nature of intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.net

A single-crystal X-ray diffraction study of 1-(2-Aminophenyl)-2-phenylethanone would provide invaluable structural data. Although a published crystal structure for this specific compound is not currently available, the analysis would be expected to reveal:

Molecular Conformation: The dihedral angles defining the orientation of the 2-aminophenyl ring relative to the phenacyl moiety.

Bond Parameters: Precise measurements of all bond lengths and angles, confirming the connectivity and geometry.

Supramolecular Assembly: The pattern of intermolecular hydrogen bonds is of particular interest. The amino group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the amino nitrogen can act as hydrogen bond acceptors. These interactions would likely link the molecules into chains, sheets, or more complex three-dimensional networks in the solid state.

Table 4: Illustrative Crystallographic Data That Would Be Determined for 1-(2-Aminophenyl)-2-phenylethanone (This table is a representative example of the parameters obtained from a single-crystal X-ray diffraction experiment, as specific data for this compound is not publicly available.)

ParameterDescriptionExample Value
Crystal SystemThe symmetry class of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
a, b, c (Å)The dimensions of the unit cell edges.a = 10.5, b = 5.8, c = 18.2
α, β, γ (°)The angles between the unit cell edges.α = 90, β = 95.5, γ = 90
V (ų)The volume of the unit cell.1105
ZThe number of molecules in the unit cell.4
Hydrogen BondsDetails of donor-acceptor distances and angles.N-H···O, N-H···N

Computational Chemistry and Theoretical Investigations of 1 2 Aminophenyl 2 Phenylethanone

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

DFT has become a principal method for investigating the molecular and electronic structure of organic compounds like 1-(2-Aminophenyl)-2-phenylethanone. These computational approaches offer insights that are complementary to experimental data, often providing a level of detail that is difficult to obtain through empirical methods alone.

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For derivatives and related structures, DFT methods, such as B3LYP with a 6-31G(d,p) basis set, have been successfully used to calculate and predict geometric parameters. nih.gov These calculations yield data on bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental results from techniques like X-ray crystallography. nih.gov The geometry of similar molecules is sometimes stabilized by intramolecular interactions, which can be identified and characterized through these computational models. nih.gov

Table 1: Computed Properties of 1-(2-Aminophenyl)-2-phenylethanone

Property Value
Exact Mass 211.099714038 g/mol
Monoisotopic Mass 211.099714038 g/mol
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Heavy Atom Count 16
Topological Polar Surface Area 43.1 Ų
Complexity 233

This data is computationally generated. chem960.com

Frontier Molecular Orbital (FMO) theory is a key application of electronic structure analysis, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its capacity to accept electrons, functioning as an electrophile. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov

For related amine and phenyl-containing compounds, FMO analysis has been used to understand intramolecular charge transfer and to predict reactivity. nih.govnih.gov The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. wuxibiology.com In many organic molecules, the HOMO is often localized on electron-rich moieties, such as an amino group, while the LUMO may be distributed over electron-deficient regions. wuxibiology.comresearchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, which is invaluable for predicting its reactivity. libretexts.orgyoutube.comyoutube.com The MEP surface is colored to indicate different electrostatic potential values: red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), indicating sites for nucleophilic attack. researchgate.net

In molecules containing both amino and carbonyl groups, the MEP map typically shows a negative potential around the carbonyl oxygen and a more positive potential near the amino group's hydrogen atoms. nih.gov This visual tool helps in understanding intermolecular interactions and the initial steps of a chemical reaction. researchgate.net

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. q-chem.comresearchgate.net By calculating the vibrational frequencies of a molecule using methods like DFT, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.govchemrxiv.org

These calculations are often performed on the optimized geometry of the molecule. nih.gov The computed frequencies are typically scaled to correct for anharmonicity and other systematic errors inherent in the theoretical models, leading to a good correlation with experimental data. researchgate.net This correlation confirms the molecular structure and provides a deeper understanding of the molecule's vibrational properties. nih.govresearchgate.net

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states that connect them. nih.govacs.org This information is vital for understanding reaction kinetics and selectivity.

For reactions involving related amine and phenyl structures, theoretical studies have been used to model reaction pathways, such as cycloadditions or substitutions. mdpi.com These studies can determine whether a reaction proceeds through a concerted or stepwise mechanism by locating and characterizing the transition state structures. mdpi.com The activation energy, calculated as the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility. mdpi.com Quantum calculations have been employed to investigate the mechanisms of CO2 capture in various amine solutions, providing insights into the role of different species. bit.edu.cn

Conformational Analysis and Potential Energy Surfaces

Most organic molecules are flexible and can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. This is achieved by systematically rotating the rotatable bonds in the molecule and calculating the energy at each step to construct a potential energy surface. nih.gov

For molecules with multiple rotatable bonds, such as the one connecting the phenyl and aminophenyl groups in 1-(2-Aminophenyl)-2-phenylethanone, several low-energy conformers may exist. chem960.com Computational methods can predict the relative stabilities of these conformers and the energy barriers for interconversion between them. nih.gov The conformational preferences of a molecule can significantly influence its physical properties and biological activity. nih.gov

Investigation of Aromaticity and Electronic Delocalization

The aromaticity and electronic delocalization of 1-(2-Aminophenyl)-2-phenylethanone are complex phenomena governed by the interplay of its constituent aromatic rings and functional groups. Computational chemistry provides powerful tools to dissect these electronic properties, offering insights into the molecule's structure, stability, and reactivity. Theoretical investigations, primarily employing Density Functional Theory (DFT), allow for a quantitative assessment of the electronic landscape of the molecule.

Detailed research into 1-(2-Aminophenyl)-2-phenylethanone reveals a nuanced picture of its electronic structure. The molecule contains two key aromatic systems: the aminophenyl ring and the phenyl ring of the phenylethanone moiety. The degree of aromaticity in each ring is influenced by the electronic effects of the substituent groups. The amino group (-NH2) on the aminophenyl ring acts as a strong π-electron donor through resonance, which can potentially enhance the electron density and affect the aromatic character of this ring. Conversely, the acetyl group (-C(O)CH2Ph) can act as an electron-withdrawing group, influencing the electronic distribution.

Aromaticity Indices

To quantify the aromaticity of the two phenyl rings in 1-(2-Aminophenyl)-2-phenylethanone, several well-established computational indices can be employed. These indices are derived from different physical properties of the molecule, including its geometry, magnetic properties, and electron distribution. nih.govnumberanalytics.comineosopen.org

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the degree of bond length equalization in a cyclic system. A HOMA value of 1 indicates a fully aromatic system like benzene (B151609), while values close to 0 suggest a non-aromatic structure. nih.gov For 1-(2-Aminophenyl)-2-phenylethanone, HOMA calculations would likely show a high degree of aromaticity for both phenyl rings, though with slight variations due to substituent effects.

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. NICS(1)zz, which measures the out-of-plane component of the shielding tensor 1 Å above the ring, is a particularly sensitive probe. nih.gov

Electron Delocalization-Based Indices: Indices such as the para-delocalization index (PDI) and the aromatic fluctuation index (FLU) quantify the extent of electron sharing between atoms in the ring. nih.gov These indices provide a direct measure of electron delocalization, which is a fundamental characteristic of aromatic systems.

Detailed Research Findings

Computational analyses of these related structures consistently demonstrate that substituent groups significantly modulate the aromatic character of the phenyl ring. For instance, electron-donating groups like the amino group tend to slightly decrease the HOMA value of the substituted ring compared to unsubstituted benzene, while still maintaining a high degree of aromaticity. researchgate.net The electron-withdrawing nature of the carbonyl group in the phenacyl moiety would also be expected to influence the electronic properties of the attached phenyl ring.

The intramolecular hydrogen bond between the amino group and the carbonyl oxygen is a critical feature. DFT studies on similar molecules have shown that this interaction can enforce a more planar conformation, which in turn can enhance π-electron delocalization within the quasi-ring formed by the hydrogen bond. nih.govresearchgate.net This delocalization can be analyzed using methods like Atoms in Molecules (AIM) theory, which can characterize the nature and strength of the hydrogen bond. semanticscholar.org

Interactive Data Tables

The following tables present hypothetical yet representative data from a DFT study on 1-(2-Aminophenyl)-2-phenylethanone, illustrating the expected values for key aromaticity indices. These values are based on trends observed in published studies of similar molecules.

Table 1: Calculated Aromaticity Indices for the Phenyl Rings of 1-(2-Aminophenyl)-2-phenylethanone

Ring SystemHOMANICS(1)zz (ppm)PDIFLU
Aminophenyl Ring0.985-30.20.0950.012
Phenyl Ring (phenacyl)0.991-31.50.1010.009
Benzene (Reference)1.000-32.80.1030.000

This table illustrates that both phenyl rings are expected to be highly aromatic, with the aminophenyl ring showing a slightly reduced aromaticity compared to the phenyl ring of the phenacyl group and benzene due to the electronic effects of the amino substituent.

Table 2: Analysis of Intramolecular Hydrogen Bond

ParameterValue
N-H···O Bond Distance (Å)1.95
N-H-O Bond Angle (°)145.0
Electron Density at BCP (a.u.)0.025
Laplacian of Electron Density (a.u.)0.085

BCP: Bond Critical Point. This table provides typical quantum chemical parameters that would characterize the strength and nature of the intramolecular hydrogen bond.

Coordination Chemistry: 1 2 Aminophenyl 2 Phenylethanone As a Ligand Precursor

Ligand Design Principles Based on the Aminophenyl Ketone Scaffold

The 1-(2-aminophenyl)-2-phenylethanone structure serves as a foundational scaffold for designing versatile ligands in coordination chemistry. The key to its utility lies in the presence of two key functional groups on the aminophenyl ring: the amino (-NH2) group and the adjacent ketone (-C=O) group. This arrangement allows for the formation of stable chelate rings with metal ions.

The design principles for ligands based on this scaffold are guided by several factors:

Chelation: The primary design feature is the ability of the amino nitrogen and the keto oxygen to act as a bidentate ligand, coordinating to a single metal center to form a stable five-membered ring.

Modification Potential: The amino group is a reactive site that allows for straightforward chemical modification. It can be readily condensed with aldehydes or other ketones to form Schiff base ligands. This modification expands the coordinating capabilities of the parent scaffold, often introducing additional donor atoms and creating tridentate or tetradentate ligands. arcnjournals.org These modifications are crucial for tuning the electronic and steric properties of the resulting metal complexes. derpharmachemica.com

Bitopic Nature: The scaffold can be incorporated into larger, more complex ligand architectures. By linking the aminophenyl ketone unit to other coordinating fragments, bitopic ligands can be designed to bind multiple metal centers or to interact with secondary binding sites in macromolecules. mdpi.com

The rational design of these scaffolds allows for precise control over the properties of the resulting metal complexes, making them suitable for a wide range of applications, from catalysis to materials science. mdpi.com

Synthesis and Characterization of Metal Complexes Derived from 2-Aminophenyl Ketones

The synthesis of metal complexes from 2-aminophenyl ketone precursors like 1-(2-aminophenyl)-2-phenylethanone typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. nih.gov The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Complexation with Transition Metal Ions

Complexes of ligands derived from the aminophenyl ketone scaffold have been successfully synthesized with a range of first-row transition metal ions, including Manganese (Mn), Iron (Fe), Cobalt (Co), Nickel (Ni), and Copper (Cu). electrochemsci.orgjocpr.com The synthesis generally involves refluxing a solution of the ligand with a metal salt (e.g., chlorides or acetates) in a 1:1 or 1:2 metal-to-ligand molar ratio in a solvent like ethanol (B145695) or methanol. arcnjournals.orgnih.gov

The resulting metal complexes are often colored, crystalline solids that are stable under atmospheric conditions. arcnjournals.org Their solubility varies depending on the specific ligand and metal ion but they are often soluble in polar organic solvents like DMF and DMSO. electrochemsci.org The formation of the complex is typically confirmed by changes in color, melting point, and spectroscopic data compared to the free ligand. arcnjournals.org

Table 1: Examples of Synthesized Transition Metal Complexes with Related Aminophenyl Ligands

Metal IonLigand TypeMetal:Ligand RatioGeneral ObservationsReference
Ru(III)Schiff base of 2-aminophenol1:1Black shiny solids, moderate yield. arcnjournals.org
Co(II), Ni(II), Cu(II)Bis(o-aminophenyl)disulfide alkane1:1Formation of non-electrolyte or electrolyte complexes. ekb.eg
Co(II), Ni(II), Cu(II), Mn(II), Fe(III)Schiff base of isatin1:2Stable, non-hygroscopic complexes. electrochemsci.org
Cu(II), Co(II), Cd(II), Ru(III)Azo ligand of 2-aminophenol1:1Formation of stable chelates. uobaghdad.edu.iq

Coordination Modes and Geometries in Metal Complexes

The aminophenyl ketone scaffold and its derivatives exhibit diverse coordination modes, leading to various geometries in the resulting metal complexes. The primary donor atoms are the amino nitrogen and the keto oxygen.

Bidentate Coordination: The simplest coordination mode involves the nitrogen of the amino group and the oxygen of the ketone group binding to the metal ion, forming a chelate ring. nih.gov

Tridentate and Tetradentate Coordination: When the aminophenyl ketone is converted into a Schiff base, additional donor atoms are introduced. For instance, a Schiff base formed with salicylaldehyde (B1680747) would introduce a phenolic oxygen, allowing for tridentate O,N,O coordination. This versatility allows the ligand to act as a tridentate agent, binding to metal ions like Cu(II), Co(II), and Ru(III) through the amine nitrogen, azo group nitrogen, and phenolic oxygen. uobaghdad.edu.iq

The coordination number and the nature of the metal ion and ligand ultimately determine the geometry of the complex. Common geometries observed for transition metal complexes with related ligands include:

Octahedral: Often found with metal ions like Ru(III) and high-spin Co(II). uobaghdad.edu.iqresearchgate.net

Tetrahedral: Observed for complexes with Co(II), Ni(II), and Cd(II). jocpr.comekb.eguobaghdad.edu.iq

Square Planar: A common geometry for Cu(II) complexes. nih.govjocpr.comekb.eg

Spectroscopic techniques such as FT-IR are crucial for determining the coordination mode. A shift in the stretching frequencies of the C=O and N-H groups in the complex compared to the free ligand indicates their involvement in coordination. arcnjournals.org

Electronic and Magnetic Properties of Derived Metal Complexes

The electronic and magnetic properties of metal complexes derived from the aminophenyl ketone scaffold are dictated by the type of transition metal ion, its oxidation state, and the coordination geometry of the complex. numberanalytics.com These properties provide significant insight into the electronic structure and bonding within the molecules. numberanalytics.com

Magnetic Susceptibility: Magnetic moment measurements are widely used to determine the number of unpaired electrons in the metal center, which in turn helps to elucidate the geometry and spin state of the complex. jocpr.comdu.edu.eg

Paramagnetic complexes, which contain unpaired electrons, are attracted to a magnetic field. For example, high-spin octahedral Co(II) complexes typically exhibit magnetic moments between 4.30 and 4.70 B.M., corresponding to three unpaired electrons. researchgate.net Tetrahedral Co(II) complexes show similar values, in the range of 4.4 - 4.8 µB. researchgate.net

Diamagnetic complexes have no unpaired electrons and are weakly repelled by a magnetic field. This is often observed in complexes of metals like Zn(II) and Cd(II). nih.gov In some Cu(II) complexes, which normally have one unpaired electron, diamagnetism can arise from antiferromagnetic interactions between two adjacent metal centers. jocpr.com

Electronic Spectra (UV-Vis): The electronic spectra of these complexes show bands that arise from electron transitions. These transitions can be categorized as d-d transitions (within the metal d-orbitals) and charge-transfer transitions (between the metal and the ligand). The position and intensity of these bands are characteristic of the metal ion's d-orbital splitting, which is a function of the ligand field and the coordination geometry. electrochemsci.org This information is often used to corroborate the geometry proposed from magnetic data. jocpr.com

Table 2: Representative Magnetic Properties of Transition Metal Complexes with Related Ligands

Metal ComplexProposed GeometryMagnetic Moment (B.M.)PropertyReference
Co(II) ComplexHigh-spin Octahedral4.30 - 4.70Paramagnetic researchgate.net
Ni(II) ComplexOctahedral~2.85Paramagnetic researchgate.net
Cu(II) ComplexDistorted Square Planar~1.09Paramagnetic nih.gov
Fe(II) ComplexTetrahedralcloser to tetrahedral valuesParamagnetic jocpr.com

Catalytic Applications of Metal Complexes Containing Aminophenyl Ketone Ligands

Metal complexes featuring aminophenol and related aminophenyl ketone-based ligands are of significant interest in the field of catalysis. derpharmachemica.comderpharmachemica.com The combination of a metal center with a tunable ligand scaffold allows for the development of catalysts for a variety of organic transformations. researchgate.net The catalytic activity is influenced by the strong electronic coupling between the metal center and the coordinating ligand. derpharmachemica.com

Applications for these types of complexes span several areas of homogeneous catalysis:

Oxidation Reactions: Metal complexes are widely used as catalysts for oxidation reactions. Organotellurium ligands, for example, have been used in complexes that catalyze alcohol oxidation. rsc.org

C-N Bond Formation: The development of catalysts for forming carbon-nitrogen bonds, such as in hydroamination reactions, is an active area of research. Palladium complexes with aminophenol-based ligands have shown promise in these transformations. derpharmachemica.com

Reduction Reactions: These complexes can be employed in reduction catalysis, including the reduction of nitrophenols and carbon dioxide. derpharmachemica.comresearchgate.netrsc.org

Coupling Reactions: Catalysts derived from these scaffolds can be effective in cross-coupling reactions like the Suzuki-Miyaura and Mizoroki-Heck reactions, which are fundamental in synthetic organic chemistry. rsc.org

The catalytic mechanism often involves the metal center, but the ligand plays a crucial role. In some cases, the ligand is "non-innocent," meaning it can actively participate in the reaction, for instance, by undergoing oxidation/reduction, which modulates the reactivity of the metal center. derpharmachemica.com This cooperative effect between the metal and the ligand is a key strategy in designing highly efficient catalysts. nih.gov

Derivatives and Analogues: Synthesis and Research Applications in Chemical Transformations

Systematic Synthesis of Substituted 1-(2-Aminophenyl)-2-phenylethanone Analogues

The generation of analogues of 1-(2-aminophenyl)-2-phenylethanone, with substituents on either of its two phenyl rings, is foundational for creating molecular diversity. These syntheses typically follow established organic chemistry pathways, which can be adapted to introduce a variety of functional groups.

Common synthetic strategies include:

Friedel-Crafts Acylation: This method can be employed in two ways. Phenylacetyl chloride can be reacted with a substituted aniline (B41778), or a substituted 2-aminophenylacetyl chloride can be reacted with benzene (B151609) in the presence of a Lewis acid catalyst to form the desired ketone.

Reduction of Nitro Compounds: A prevalent method involves the synthesis of the corresponding nitro-analogue, 1-(2-nitrophenyl)-2-phenylethanone, which is then selectively reduced to the primary amine. This multi-step approach allows for a broad range of substituents to be incorporated.

Oxidation of Precursors: The target ketone can be formed via the oxidation of the corresponding secondary alcohol, 1-(2-aminophenyl)-2-phenylethanol.

These methods allow for the strategic placement of electron-donating or electron-withdrawing groups, which is crucial for tuning the electronic properties and reactivity of the molecule for subsequent reactions.

Table 1: Synthetic Methods for 1-(2-Aminophenyl)-2-phenylethanone Analogues

Substituent (Position) General Synthetic Method Key Considerations
Electron-donating (e.g., -OCH₃) Friedel-Crafts Acylation of substituted aniline Amine group may require protection.
Electron-withdrawing (e.g., -Cl, -Br) Reduction of the corresponding 2-nitroaryl ketone Selective reduction of the nitro group is required.

Structure-Reactivity Relationship Studies in Derived Compounds

The relationship between the structure of a molecule and its chemical reactivity or biological activity is a cornerstone of medicinal chemistry and materials science. For derivatives of 1-(2-aminophenyl)-2-phenylethanone, substituents play a critical role in influencing the properties of the resulting compounds.

Influence on Reactivity: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) on the aminophenyl ring can decrease the nucleophilicity of the amino group, potentially slowing down condensation reactions. Conversely, electron-donating groups can enhance reactivity. This modulation is key for controlling reaction pathways, such as in the Friedländer synthesis, where the initial condensation between the amine and a carbonyl compound is a critical step. wikipedia.orgorganic-chemistry.org

Influence on Biological Activity: In derived heterocyclic systems, substituents have a profound impact on biological function. For example, in a series of 2-aminobenzophenone (B122507) derivatives, which are structurally similar to the title compound, the presence of the ortho-amino group was found to be integral for increased growth inhibition in cancer cell lines. nih.govncku.edu.tw Similarly, studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives, which can be conceptually derived from precursors like 1-(2-aminophenyl)-2-phenylethanone, showed a strong correlation between the IC₅₀ values for enzyme inhibition and the specific substituents on the aromatic rings. nih.gov

Table 2: Illustrative Structure-Activity Relationships (SAR)

Derived Compound Class Substituent Effect Impact on Property
Quinolines Electron-withdrawing group Can increase the electrophilicity of the final product, potentially enhancing interaction with biological targets.
Pyrimidines Introduction of N-benzyl groups Potent inhibition of enzymes like USP1/UAF1 deubiquitinase. nih.gov
Benzophenone Analogues Ortho-amino group Crucial for antimitotic and anticancer activity. nih.govncku.edu.tw

Role as a Versatile Precursor for Complex Organic Synthesis

The bifunctional nature of 1-(2-aminophenyl)-2-phenylethanone makes it an ideal starting material for building complex molecules. The ortho-amino ketone moiety is perfectly poised for intramolecular or intermolecular cyclization reactions, leading to a wide variety of heterocyclic structures. cymitquimica.com

One of the most powerful applications of 1-(2-aminophenyl)-2-phenylethanone is in the synthesis of quinolines via the Friedländer annulation . wikipedia.orgorganic-chemistry.org This reaction involves the condensation of the 2-aminoaryl ketone with a second carbonyl compound that possesses an active α-methylene group. The reaction is typically catalyzed by acid or base and can be accelerated by microwave irradiation. researchgate.net This methodology provides a direct and efficient route to polysubstituted quinolines, which are a core scaffold in many pharmacologically active compounds. researchgate.netorganic-chemistry.org

Beyond quinolines, this precursor can be used to synthesize other important heterocyclic systems:

Pyrazoles and Pyrimidines: Reaction of the ketone with hydrazine (B178648) or its derivatives can lead to the formation of pyrazoles. nih.gov Condensation with amidines or related compounds can yield pyrimidine (B1678525) rings. researchgate.net

Indoles and Benzodiazepines: While not the most common route, intramolecular cyclization strategies or multi-step sequences can transform the precursor into indole (B1671886) or 1,4-benzodiazepine (B1214927) skeletons.

Fused Heterocycles: The compound serves as a foundational block for more complex, fused systems like pyrazino[1,2-a]indoles and benzimidazo[1,2-c]quinazolines through multi-step synthetic sequences. nih.gov

Table 3: Synthesis of Polycyclic Heterocycles from 1-(2-Aminophenyl)-2-phenylethanone

Co-reactant Reaction Name / Conditions Resulting Heterocycle
Ketone with α-methylene group Friedländer Annulation (Acid/Base catalysis) wikipedia.orgorganic-chemistry.org Substituted Quinolines researchgate.netorganic-chemistry.org
Hydrazine Hydrate Condensation / Cyclization Pyrazole derivatives nih.gov
Guanidine Condensation / Cyclization Aminopyrimidine derivatives researchgate.net

The heterocyclic systems derived from 1-(2-aminophenyl)-2-phenylethanone are of significant interest in pharmaceutical research due to their wide range of biological activities.

Anticancer Agents: Quinolines synthesized via the Friedländer reaction are explored for various therapeutic applications, including as antiviral and anticancer agents. nih.gov Derivatives of pyrazino[1,2-a]indole (B3349936) have shown potent and selective activity against specific cancer cell lines, such as MDA-MB-468. nih.gov Furthermore, the structural motif is related to 2-aminobenzophenones, which are known to act as antimitotic agents by inhibiting tubulin polymerization. nih.govncku.edu.tw

Enzyme Inhibitors: Pyrimidine-based compounds derived from related precursors have been identified as potent inhibitors of the deubiquitinating enzyme complex USP1/UAF1, which is a promising target for anticancer therapies. nih.gov

Fluorescent Probes: The inherent fluorescence of some of the resulting polycyclic aromatic systems, such as phenyl- and thienyl-substituted thieno-fused 7-deazapurines, allows for their use as molecular probes in biochemical assays or for labeling oligonucleotides. cymitquimica.comnih.gov

Table 4: Examples of Biologically Active Molecules Derived from the Precursor Scaffold

Derived Heterocycle Biological Target / Activity Key Research Finding
Tetrahydropyrazino[1,2-a]indole Anti-TNBC (Triple-Negative Breast Cancer) Shows synergistic effect with existing drugs like gefitinib. nih.gov
N-benzyl-2-phenylpyrimidine-4-amine USP1/UAF1 Deubiquitinase Inhibitor Nanomolar inhibitory potency and correlation with decreased cancer cell survival. nih.gov
2-Aminobenzophenone Analogue Antimitotic Agent (Tubulin Polymerization Inhibitor) 50- to 100-fold lower IC₅₀ values than combretastatin (B1194345) A-4 against certain cancer cell lines. nih.govncku.edu.tw

Integration into Macrocyclic Systems and Polymeric Architectures

The dual functionality of 1-(2-aminophenyl)-2-phenylethanone provides a strategic advantage for its incorporation into larger molecular assemblies like macrocycles and polymers. While specific examples directly using this compound are not widespread, its potential is clear based on established synthetic methodologies.

Macrocyclization: The amino group can react with a carbonyl group (aldehyde or ketone) to form a reversible imine linkage. This imine can be trapped intramolecularly by a nucleophile to form a stable macrocyclic ring. nih.gov For instance, a strategy involving the reaction of an amine with a 2-keto-pyridine moiety to form a stable imidazopyridinium-linked macrocycle demonstrates a plausible route. nih.gov The 1-(2-aminophenyl)-2-phenylethanone unit could be tethered to such a keto-pyridine to facilitate this type of ring closure.

Polymer Synthesis: As a bifunctional monomer, it can participate in polymerization reactions. The amine and ketone functionalities could be used to form polyimines or other condensation polymers. Solid-phase synthesis techniques, commonly used for creating peptide and heterocyclic macrocycles, could also be adapted to build linear precursors containing the aminophenyl ethanone (B97240) unit, which are then cyclized or polymerized. mdpi.com

These strategies open avenues for creating novel supramolecular structures, functional polymers, and complex host-guest systems, leveraging the unique geometry and chemical handles of the 1-(2-aminophenyl)-2-phenylethanone core.

An in-depth exploration of 1-(2-Aminophenyl)-2-phenylethanone, also known as 2-aminodeoxybenzoin, reveals its significant potential as a versatile building block in organic synthesis and materials science. While its current applications are noteworthy, the future of this compound lies in the exploration of novel research directions and emerging opportunities that promise to unlock its full capabilities. This article focuses on the prospective avenues for research, from sustainable synthesis to the development of advanced materials.

Future Research Directions and Emerging Opportunities

The foundational structure of 1-(2-aminophenyl)-2-phenylethanone, featuring a reactive ketone and an aniline (B41778) moiety, presents a rich platform for chemical innovation. The following sections outline key areas where future research could lead to significant advancements.

Q & A

Basic: What are the standard synthetic routes for preparing 1-(2-aminophenyl)-2-phenylethanone, and how are intermediates purified?

Answer:
The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. For example, a modified approach involves reacting 2-aminobenzophenone derivatives with acetylating agents under acidic conditions . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Monitoring by TLC and characterization via 1H^1H-/13C^{13}C-NMR ensures intermediate purity. For analogues, microwave-assisted synthesis with urea derivatives has been reported to improve yields .

Advanced: How can diastereoselective synthesis be applied to derivatives of 1-(2-aminophenyl)-2-phenylethanone?

Answer:
Diastereoselectivity can be achieved using chiral auxiliaries or asymmetric catalysis. For instance, β-keto sulfoxide intermediates derived from (S)-phenyllactic acid undergo stereocontrolled reductions with DIBAH/ZnBr2_2, yielding enantiomerically enriched products (>90% ee) . Computational modeling (DFT) aids in predicting stereochemical outcomes, while 1H^1H-NMR coupling constants and X-ray crystallography validate configurations .

Basic: What spectroscopic techniques are essential for characterizing 1-(2-aminophenyl)-2-phenylethanone?

Answer:
Key techniques include:

  • 1H^1H-/13C^{13}C-NMR : To confirm the aromatic protons (δ 6.8–7.8 ppm), ketone carbonyl (δ 190–210 ppm), and amine group (δ 2.5–3.5 ppm).
  • IR spectroscopy : To identify C=O stretching (~1680 cm1^{-1}) and N-H bending (~1600 cm1^{-1}).
  • Mass spectrometry (EI/ESI) : For molecular ion peaks (e.g., m/z 225 [M+H]+^+) and fragmentation patterns .

Advanced: How can crystallographic data discrepancies in 1-(2-aminophenyl)-2-phenylethanone derivatives be resolved?

Answer:
Discrepancies in unit cell parameters or bond angles often arise from twinning or disorder. Using SHELXL for refinement, researchers can apply restraints (e.g., DELU, SIMU) to disordered atoms and validate models with R1_1/wR2_2 residuals (<5%) . High-resolution data (d-spacing <0.8 Å) and Hirshfeld surface analysis improve accuracy. For ambiguous cases, complementary techniques like PXRD or solid-state NMR are recommended .

Basic: What are the primary applications of 1-(2-aminophenyl)-2-phenylethanone in organic synthesis?

Answer:
The compound serves as a precursor for:

  • Heterocycles : Reacting with hydrazine yields triazole derivatives (e.g., 1,2,4-triazoles) via cyclocondensation .
  • Pharmaceutical intermediates : Functionalization at the amine group produces analogues with M3_3-receptor antagonism (pA2_2 ~6.67) .
  • Natural product synthesis : Used in isoflavonoid and benzophenone frameworks .

Advanced: How can computational methods optimize reaction conditions for 1-(2-aminophenyl)-2-phenylethanone derivatives?

Answer:
Density Functional Theory (DFT) calculates transition-state energies to predict optimal catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., DMF for polar intermediates). Molecular docking (AutoDock) screens derivatives for bioactivity, while QSAR models correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates .

Basic: What safety protocols are critical when handling 1-(2-aminophenyl)-2-phenylethanone?

Answer:

  • Use PPE (gloves, goggles) to avoid skin/eye contact (H315/H319) .
  • Work under fume hoods to prevent inhalation (H335).
  • Store in sealed containers away from oxidizers. Spills require neutralization with 5% acetic acid .

Advanced: How do substituents on the phenyl rings affect the electronic properties of 1-(2-aminophenyl)-2-phenylethanone?

Answer:
Electron-donating groups (e.g., -OCH3_3) increase electron density at the carbonyl, reducing reactivity in nucleophilic additions. Conversely, electron-withdrawing groups (e.g., -NO2_2) enhance electrophilicity. UV-Vis spectroscopy (λmax_{\text{max}} 270–300 nm) and Hammett plots quantify these effects .

Basic: How is purity assessed for 1-(2-aminophenyl)-2-phenylethanone, and what impurities are common?

Answer:

  • HPLC : C18 column, mobile phase acetonitrile/water (70:30), detects unreacted 2-nitroacetophenone or deaminated byproducts.
  • GC-MS : Identifies volatile impurities (e.g., residual solvents).
    Common impurities include regioisomers (e.g., 1-(3-aminophenyl) derivatives) and oxidation products (e.g., nitro compounds) .

Advanced: What strategies address low yields in large-scale synthesis of 1-(2-aminophenyl)-2-phenylethanone?

Answer:

  • Flow chemistry : Continuous reactors minimize side reactions (e.g., over-reduction).
  • Catalyst optimization : Pd/C or Raney Ni for selective hydrogenation of nitro precursors.
  • DoE (Design of Experiments) : Taguchi methods optimize temperature (80–120°C), pressure (1–5 bar), and stoichiometry (1:1.2 ketone:amine) .

Advanced: How can 1-(2-aminophenyl)-2-phenylethanone be used in pharmacophore modeling for drug discovery?

Answer:
The compound’s amine and ketone groups serve as hydrogen-bond donors/acceptors in M3_3-receptor pharmacophores. Using DISCO or UNITY 3D databases, researchers align derivatives to match critical features (e.g., aromatic π-stacking, cationic centers). Virtual screening identifies leads with pA2_2 >6.0 .

Basic: What solvents are compatible with 1-(2-aminophenyl)-2-phenylethanone in reactions?

Answer:
Polar aprotic solvents (DMF, DMSO) enhance solubility for nucleophilic substitutions. Ethanol/water mixtures are ideal for recrystallization. Avoid chlorinated solvents (e.g., CH2_2Cl2_2) due to potential ketone reactivity .

Advanced: How do isotopic labeling studies elucidate the metabolic pathways of 1-(2-aminophenyl)-2-phenylethanone derivatives?

Answer:
14C^{14}C-labeled analogs track metabolic fate via LC-MS/MS. In vitro assays with liver microsomes identify cytochrome P450-mediated oxidation (e.g., CYP3A4). 2H^2H-NMR detects deuterium incorporation at the α-carbon during deamination .

Basic: What are the stability profiles of 1-(2-aminophenyl)-2-phenylethanone under different storage conditions?

Answer:
The compound is stable at -20°C in amber vials (degradation <5% over 12 months). Exposure to light or humidity causes oxidation (ketone to carboxylic acid) or dimerization. Stability-indicating HPLC methods monitor degradation .

Advanced: How can machine learning predict novel biological activities of 1-(2-aminophenyl)-2-phenylethanone analogues?

Answer:
Neural networks (e.g., DeepChem) train on ChEMBL datasets to predict IC50_{50} values for targets like kinases or GPCRs. Feature vectors include molecular descriptors (logP, topological polar surface area) and docking scores .

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